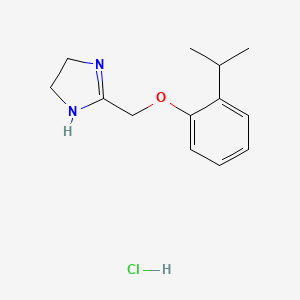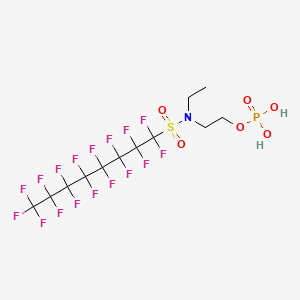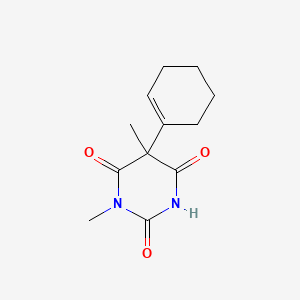
Hexobarbital
Vue d'ensemble
Description
Il a été largement utilisé dans les années 1940 et 1950 comme anesthésique pour la chirurgie et comme hypnotique à action rapide et de courte durée pour un usage général . L'hexobarbital a un début d'effet relativement rapide et une durée d'action courte . Les barbituriques modernes, tels que le thiopental, ont largement supplanté l'this compound en raison d'un meilleur contrôle de la profondeur de l'anesthésie .
Applications De Recherche Scientifique
Hexobarbital is used in scientific research for various purposes. In chemistry, it serves as a model compound for studying the stereoselective effects of barbiturates on gamma-aminobutyric acid type A receptors . In biology, this compound is used in the this compound sleep test to identify rodents with high or low intensity of microsomal oxidation . In medicine, it has been used as an anesthetic and sedative, although its use has declined in favor of safer alternatives . In industry, this compound is used in the synthesis of other barbiturate derivatives .
Mécanisme D'action
Hexobarbital, also known as Hexobarbitone, is a barbiturate derivative that has been used as a hypnotic and sedative agent . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets the Gamma-aminobutyric acid receptor subunit alpha-2 (GABA-A receptor) . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor . This binding increases the duration of time for which the Cl- ionopore is open . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .
Biochemical Pathways
This compound’s action affects the GABAergic neurotransmission pathway . By prolonging the opening of the Cl- ionopore, it enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing .
Result of Action
The molecular effect of this compound’s action is the enhancement of GABAergic neurotransmission, leading to increased inhibitory signals in the central nervous system . This results in sedative and hypnotic effects, making this compound effective for inducing anesthesia and for short surgical, diagnostic, or therapeutic procedures associated with minimal painful stimuli .
Action Environment
Environmental factors such as light/dark cycles and feeding schedules can influence the metabolism of this compound . For instance, changes in these environmental conditions can lead to significant changes in the 24-hour means of this compound oxidation rate as well as the shape and phasing of the circadian pattern .
Analyse Biochimique
Biochemical Properties
Hexobarbital plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This compound binds to a distinct site associated with a chloride ion channel, increasing the duration for which the channel remains open. This interaction prolongs the inhibitory effect of GABA in the thalamus, leading to its sedative and hypnotic effects . Additionally, this compound undergoes hepatic metabolism, where it is stereoselectively metabolized into different hydroxythis compound metabolites .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances the inhibitory effect of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability . This results in sedation and hypnosis. This compound also affects cell signaling pathways by modulating the activity of GABA-A receptors, which are crucial for maintaining the balance between excitatory and inhibitory signals in the brain . Furthermore, this compound can influence gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA-A receptor at a site distinct from the GABA binding site . This binding increases the duration of chloride ion channel opening, enhancing the inhibitory effect of GABA. This compound’s action at the molecular level includes enzyme inhibition, particularly of enzymes involved in neurotransmitter metabolism . It also affects gene expression by modulating transcription factors that regulate the expression of genes related to synaptic function and plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid sedation and hypnosis due to its fast onset of action . Its effects are short-lived, and the compound is quickly metabolized and eliminated from the body . Long-term studies have shown that repeated exposure to this compound can lead to tolerance, where higher doses are required to achieve the same sedative effects . Additionally, this compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild sedation and hypnosis . As the dosage increases, the depth and duration of sedation also increase . At high doses, this compound can cause severe respiratory depression and even death . Animal studies have shown that this compound has a narrow therapeutic window, and careful dosage control is essential to avoid toxic effects .
Metabolic Pathways
This compound is metabolized in the liver through various pathways, leading to the formation of different metabolites . The metabolism of this compound is stereoselective, with the S (+) enantiomer preferentially metabolized into beta-3’-hydroxythis compound and the R (-) enantiomer into alpha-3’-hydroxythis compound . These metabolites are further processed by hepatic enzymes and excreted in the urine . This compound’s metabolism involves interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain . Additionally, this compound binds to plasma proteins, which affects its free concentration and bioavailability .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal membranes, where it interacts with GABA-A receptors . Its activity is influenced by post-translational modifications that affect its binding affinity and efficacy . This compound’s localization to specific compartments within neurons is crucial for its sedative and hypnotic effects, as it modulates the activity of GABA-A receptors and other ion channels involved in neurotransmission .
Méthodes De Préparation
L'hexobarbital peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de la cyclohexanone avec l'acide malonique en présence d'éthylate de sodium pour former l'acide 5-(1-cyclohexène-1-yl)-1,5-diméthylbarbiturique . Les conditions réactionnelles comprennent généralement le reflux des réactifs dans l'éthanol pendant plusieurs heures . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L'hexobarbital subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydrogénés de l'this compound . Par exemple, l'oxydation de l'this compound peut conduire à la formation de 3'-oxothis compound .
Applications de la recherche scientifique
L'this compound est utilisé dans la recherche scientifique à diverses fins. En chimie, il sert de composé modèle pour l'étude des effets stéréosélectifs des barbituriques sur les récepteurs de type A de l'acide gamma-aminobutyrique . En biologie, l'this compound est utilisé dans le test de sommeil à l'this compound pour identifier les rongeurs présentant une intensité d'oxydation microsomique élevée ou faible . En médecine, il a été utilisé comme anesthésique et sédatif, bien que son utilisation ait diminué au profit d'alternatives plus sûres . Dans l'industrie, l'this compound est utilisé dans la synthèse d'autres dérivés de barbituriques .
Mécanisme d'action
L'this compound exerce ses effets en se liant à un site distinct associé à un canal ionique chlorure au niveau du récepteur de type A de l'acide gamma-aminobutyrique . Cette liaison augmente la durée pendant laquelle le canal ionique chlorure reste ouvert, prolongeant l'effet inhibiteur post-synaptique de l'acide gamma-aminobutyrique dans le thalamus . Ce mécanisme entraîne les effets sédatifs et hypnotiques de l'this compound .
Comparaison Avec Des Composés Similaires
L'hexobarbital est similaire à d'autres barbituriques tels que le thiopental, le pentobarbital et le phénobarbital . L'this compound a un début d'action plus rapide et une durée d'action plus courte que ces composés . Le thiopental, par exemple, est préféré dans l'anesthésie moderne en raison de son meilleur contrôle de la profondeur de l'anesthésie . Le pentobarbital et le phénobarbital sont également utilisés pour leurs effets sédatifs et hypnotiques, mais ont des profils pharmacocinétiques différents . Les propriétés uniques de l'this compound le rendent adapté à des applications de recherche spécifiques, en particulier pour l'étude des effets stéréosélectifs des barbituriques .
Propriétés
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXAWHWODHRRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023122 | |
| Record name | Hexobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.51e+00 g/L | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56-29-1 | |
| Record name | (±)-Hexobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexobarbital [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexobarbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67.00 °C. @ 760.00 mm Hg | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




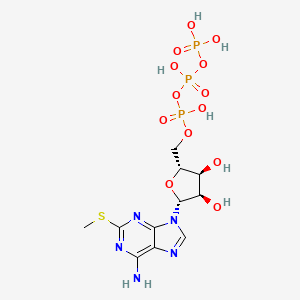
![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)



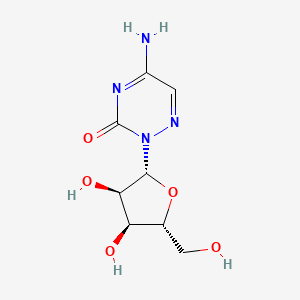
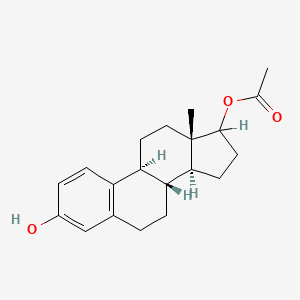

![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate](/img/structure/B1194101.png)

